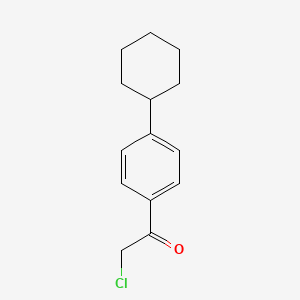

2-Chloro-1-(4-cyclohexylphenyl)ethanone

Description

Contextualization within Aromatic α-Haloketone Chemistry

Aromatic α-haloketones are a class of organic compounds characterized by a ketone functional group where the carbon atom adjacent (in the alpha position) to the carbonyl group is substituted with a halogen. nih.gov These compounds are highly valued in organic synthesis due to their dual reactivity. The carbonyl group and the carbon-halogen bond both serve as electrophilic sites, making them susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity allows for the construction of diverse molecular architectures, particularly heterocyclic compounds. nih.gov

The synthesis of aromatic α-haloketones, such as 2-Chloro-1-(4-cyclohexylphenyl)ethanone, typically involves a two-step process. The first step is often a Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce the ketone functionality. For this compound, the precursor is 1-(4-cyclohexylphenyl)ethanone, which is synthesized by the Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with acetyl chloride.

The second step is the α-halogenation of the ketone. This can be achieved using various halogenating agents. For chlorination, reagents like sulfuryl chloride or N-chlorosuccinimide are commonly employed. pitt.edunih.gov The reaction proceeds via an enol or enolate intermediate, and the conditions can be controlled to achieve selective mono-halogenation at the α-position. nih.gov

Significance of the 4-Cyclohexylphenyl Moiety in Chemical Scaffolds

The 4-cyclohexylphenyl moiety is a significant structural feature in medicinal chemistry and materials science. The cyclohexyl group, being a bulky and lipophilic substituent, can influence the physical and biological properties of a molecule. Its presence can enhance binding affinity to biological targets, improve metabolic stability, and modulate solubility.

The incorporation of a cyclohexylphenyl group has been explored in the development of various therapeutic agents. For instance, this moiety is found in compounds investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The non-planar, three-dimensional structure of the cyclohexyl ring can provide a better fit into the binding pockets of enzymes and receptors compared to planar aromatic systems.

Overview of Research Trends and Challenges for the Compound Class

Research on aromatic α-haloketones is driven by their utility as versatile synthetic intermediates. Current trends focus on the development of more efficient, selective, and environmentally friendly methods for their synthesis. This includes the exploration of novel halogenating agents and catalytic systems to minimize waste and improve reaction conditions. organic-chemistry.orgnih.gov

A significant area of research involves the use of α-haloketones in the synthesis of a wide variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, many of which exhibit important biological activities. researchgate.net The dual electrophilic nature of α-haloketones allows for tandem or one-pot reactions, leading to the rapid assembly of complex molecular scaffolds.

Despite their utility, there are challenges associated with the synthesis and handling of aromatic α-haloketones. The reactions can sometimes lack selectivity, leading to the formation of di-halogenated or poly-halogenated byproducts. Furthermore, many α-haloketones are lachrymatory and require careful handling. Researchers are actively seeking to overcome these challenges through the development of milder and more selective reaction protocols. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-cyclohexylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBRUWGVDKLWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368265 | |

| Record name | 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72825-30-0 | |

| Record name | 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potentials of 2 Chloro 1 4 Cyclohexylphenyl Ethanone Derivatives

Nucleophilic Substitution Reactions at the α-Carbon

The presence of an electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent α-carbon, making it highly susceptible to nucleophilic attack. The chlorine atom functions as an effective leaving group, facilitating substitution reactions. This reactivity is a hallmark of α-haloketones, which are valuable building blocks in organic synthesis. nih.gov

The displacement of the α-chloro substituent by oxygen and nitrogen nucleophiles provides a direct route to α-ether and α-amine ketone derivatives, respectively.

Ether Derivatives: The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, involving the reaction of an organohalide with an alkoxide. wikipedia.orgbyjus.comchemistrytalk.org In the case of 2-Chloro-1-(4-cyclohexylphenyl)ethanone, treatment with an alkoxide or phenoxide ion, typically generated by reacting an alcohol or phenol (B47542) with a strong base, results in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The alkoxide nucleophile attacks the α-carbon, displacing the chloride ion to form a new carbon-oxygen bond. byjus.com This reaction is versatile, allowing for the synthesis of a diverse array of both symmetrical and asymmetrical ethers. byjus.com

| Nucleophile (Alcohol/Phenol Precursor) | Typical Base/Solvent | Product |

|---|---|---|

| Sodium Methoxide (B1231860) (Methanol) | NaOH / Methanol (B129727) | 2-Methoxy-1-(4-cyclohexylphenyl)ethanone |

| Sodium Ethoxide (Ethanol) | NaH / THF | 2-Ethoxy-1-(4-cyclohexylphenyl)ethanone |

| Sodium Phenoxide (Phenol) | KOH / DMSO | 2-Phenoxy-1-(4-cyclohexylphenyl)ethanone |

Amine Derivatives: Similarly, the α-carbon is susceptible to attack by various nitrogen-based nucleophiles. Reactions with ammonia, primary amines, or secondary amines lead to the formation of the corresponding α-amino ketone derivatives. These reactions are crucial for the synthesis of compounds with potential biological activity. The process generally involves the direct displacement of the chloride by the amine. Careful selection of reaction conditions and bases is often necessary to facilitate the substitution and manage the stability of the resulting product. nih.gov

| Nucleophile | Typical Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Ethanol (B145695), sealed tube, heat | 2-Amino-1-(4-cyclohexylphenyl)ethanone |

| Methylamine (CH₃NH₂) | Acetonitrile, K₂CO₃ | 2-(Methylamino)-1-(4-cyclohexylphenyl)ethanone |

| Piperidine | Toluene, reflux | 1-(4-Cyclohexylphenyl)-2-(piperidin-1-yl)ethanone |

The reactivity of α-haloketones makes them invaluable starting materials for constructing various heterocyclic rings. One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, first described in 1887, which involves the reaction of an α-haloketone with a thioamide. nih.govsynarchive.com

The mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of this compound, displacing the chloride ion. The resulting intermediate then undergoes cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon, followed by a dehydration step to yield the final aromatic thiazole ring. This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying the thioamide component. organic-chemistry.orgscribd.com Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov

| Thioamide Reactant | Typical Conditions | Resulting Thiazole Product |

|---|---|---|

| Thiourea (B124793) | Ethanol, reflux | 4-(4-Cyclohexylphenyl)thiazol-2-amine |

| Thioacetamide | Methanol, reflux | 4-(4-Cyclohexylphenyl)-2-methylthiazole |

| N-Phenylthiourea | Microwave irradiation | 4-(4-Cyclohexylphenyl)-N-phenylthiazol-2-amine |

Reductive Transformations of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol, 2-chloro-1-(4-cyclohexylphenyl)ethanol. While simple reducing agents can accomplish this transformation, the primary focus in modern synthesis is on asymmetric reduction to produce a single enantiomer of the chiral alcohol product.

Optically active chiral alcohols are critical intermediates in the pharmaceutical industry. Asymmetric reduction of prochiral ketones is one of the most efficient methods for their preparation. wikipedia.org This can be achieved through chemical catalysis or biocatalysis.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wikipedia.org Pioneering work by Noyori and others led to the development of highly efficient ruthenium(II) catalysts bearing chiral diphosphine and diamine ligands. semanticscholar.org These "bifunctional" catalysts operate through an outer-sphere mechanism where the metal and the ligand cooperate to transfer hydrogen to the ketone without direct coordination of the substrate to the metal center. semanticscholar.orgrsc.org

For α-chloro aromatic ketones, catalysts such as Ru(OTf)(TsDPEN)(η6-arene) have demonstrated high efficacy, producing chiral chlorohydrins with excellent enantiomeric excess (ee). researchgate.net The reaction can be performed using hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like formic acid or isopropanol (B130326) (asymmetric transfer hydrogenation).

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Ru(OTf)((S,S)-TsDPEN)(p-cymene) | H₂, CH₃OH, t-BuOK | 94% | 98% (R) | researchgate.net |

| 2-Chloro-1-(2-chlorophenyl)ethanone | Ru-CsDPEN | HCOONa/H₂O | - | 99.7% | researchgate.net |

| 2-Chloro-1-(4-fluorophenyl)ethanone | Ru(OTf)((S,S)-TsDPEN)(p-cymene) | H₂, CH₃OH, t-BuOK | 95% | 97% (R) | researchgate.net |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductase (KRED) enzymes, often employed within whole microbial cells, can reduce prochiral ketones with exceptional levels of stereocontrol. nih.govgoogle.com This approach avoids the use of heavy metals and often proceeds under mild aqueous conditions.

Numerous studies have demonstrated the utility of whole-cell bioreduction for α-chloroacetophenone derivatives. Various microorganisms, including marine-derived fungi, have been shown to effectively catalyze the reduction, yielding the corresponding chiral alcohols with good conversion and high enantioselectivity. researchgate.netnih.gov The choice of microbial strain can determine the stereochemical outcome, with different organisms capable of producing either the (R)- or (S)-enantiomer. researchgate.net

| Substrate | Biocatalyst (Whole Cells) | Conversion | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Marine fungus Trichoderma sp. | 60% | (S) | 50% | nih.gov |

| 2-Chloro-1-phenylethanone | Penicillium citrinum CBMAI 1186 | 91% | (S) | 94% | researchgate.net |

| 2-Chloro-1-(4-bromophenyl)ethanone | Aspergillus sydowii CBMAI 935 | 97% | (S) | 80% | researchgate.net |

| 2-Chloro-1-(4-nitrophenyl)ethanone | Penicillium citrinum CBMAI 1186 | 50% | (R) | 60% | researchgate.net |

Conversion to Epoxides (e.g., Styrene (B11656) Oxides)

The synthesis of epoxides, specifically substituted styrene oxides, from α-haloketones like this compound is a well-established transformation. The most common method involves a two-step sequence: reduction of the ketone to a chlorohydrin intermediate, followed by base-induced intramolecular cyclization.

The initial step is the reduction of the carbonyl group. This is typically achieved using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup with a protic solvent, like ethanol or water, protonates the alkoxide to yield the corresponding 2-chloro-1-(4-cyclohexylphenyl)ethanol. pressbooks.pubchemguide.co.uklibretexts.org This reaction is generally high-yielding and proceeds under mild conditions.

In the second step, the chlorohydrin is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the three-membered epoxide ring. researchgate.net This intramolecular cyclization is a key step in the widely used Darzens condensation reaction for the synthesis of epoxides. researchgate.net

An alternative one-pot approach to epoxides from α-haloketones is the Darzens reaction, where the ketone is reacted with an α-haloester in the presence of a base. However, for the direct conversion of this compound, the reduction-cyclization sequence is more direct.

The table below summarizes the typical reagents and expected products for the conversion of this compound to its corresponding epoxide.

| Step | Reagent | Intermediate/Product |

| 1. Reduction | Sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) | 2-Chloro-1-(4-cyclohexylphenyl)ethanol |

| 2. Cyclization | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | 2-(4-cyclohexylphenyl)oxirane |

Oxidation Reactions

The carbonyl group and the adjacent carbon-carbon bond in this compound can undergo oxidative transformations to yield valuable carboxylic acid derivatives.

Ketone Oxidation to Carboxylic Acids

Direct oxidation of a ketone to a carboxylic acid is a challenging transformation that typically requires harsh conditions and often results in low yields due to the stability of the ketone functional group. For non-methyl ketones, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, but this often leads to a mixture of products.

A more controlled and synthetically useful approach for the conversion of this compound to a carboxylic acid derivative involves a two-step sequence initiated by a Baeyer-Villiger oxidation. This reaction, which is discussed in detail in the following section, would convert the ketone into an ester. Subsequent hydrolysis of the resulting ester, under either acidic or basic conditions, would then yield the corresponding carboxylic acid, 4-cyclohexylbenzoic acid, and a derivative of the chloromethyl group.

Another potential, though less common, method for the conversion of certain ketones to carboxylic acids is the haloform reaction. researchgate.netyoutube.combeilstein-journals.orgresearchgate.netnih.gov This reaction is specifically for methyl ketones or compounds that can be oxidized to methyl ketones. As this compound is not a methyl ketone, this method is not directly applicable.

Baeyer-Villiger Oxidation Studies

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgorganicchemistrytutor.com

The established order of migratory aptitude is generally: tertiary alkyl > cyclohexyl ≈ secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two groups attached to the carbonyl are the 4-cyclohexylphenyl group and the chloromethyl group. Based on the migratory aptitude, the 4-cyclohexylphenyl group (an aryl group) has a significantly higher propensity to migrate than the chloromethyl group (a primary alkyl group with an electron-withdrawing substituent).

Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield 4-cyclohexylphenyl chloroacetate. The reaction mechanism involves the migration of the 4-cyclohexylphenyl group to the adjacent oxygen atom of the peroxy acid, with retention of its stereochemistry.

| Substrate | Oxidizing Agent | Predicted Major Product | Migrating Group |

| This compound | m-CPBA | 4-cyclohexylphenyl chloroacetate | 4-cyclohexylphenyl |

Rearrangement Reactions

Under basic conditions, α-haloketones can undergo skeletal rearrangements to form carboxylic acid derivatives. The specific mechanism of this rearrangement depends on the structure of the starting ketone.

Favorskii Rearrangement Mechanisms and Scope

The Favorskii rearrangement is the base-catalyzed rearrangement of an α-haloketone with an enolizable α'-proton to a carboxylic acid derivative. wikipedia.orgddugu.ac.inadichemistry.com The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. adichemistry.com First, a base abstracts an acidic α'-proton to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a cyclopropanone. The highly strained cyclopropanone is then attacked by a nucleophile (such as hydroxide or alkoxide from the base), leading to the opening of the three-membered ring to form a more stable carbanion. Subsequent protonation yields the rearranged carboxylic acid or its derivative. adichemistry.com

For this compound, the α'-positions are on the phenyl ring. The protons on the aromatic ring are not acidic enough to be removed by common bases to form an enolate. Therefore, the classical Favorskii rearrangement mechanism is not expected to be the primary pathway for this compound.

Quasi-Favorskii Rearrangements

In cases where the α-haloketone lacks enolizable α'-protons, a different mechanism known as the quasi-Favorskii or semibenzilic acid rearrangement occurs. wikipedia.org This is the relevant pathway for this compound.

In the quasi-Favorskii rearrangement, the base (e.g., hydroxide or alkoxide) acts as a nucleophile and directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the aryl group to the adjacent carbon, with the simultaneous expulsion of the chloride ion. This concerted step results in the formation of a rearranged carboxylic acid or ester.

For this compound, treatment with a base like sodium hydroxide would lead to the formation of 2-(4-cyclohexylphenyl)acetic acid. If an alkoxide, such as sodium methoxide, is used as the base, the corresponding ester, methyl 2-(4-cyclohexylphenyl)acetate, would be the product.

The table below outlines the expected products from the quasi-Favorskii rearrangement of this compound with different bases.

| Substrate | Base | Product |

| This compound | Sodium hydroxide (NaOH) | 2-(4-cyclohexylphenyl)acetic acid |

| This compound | Sodium methoxide (NaOMe) | Methyl 2-(4-cyclohexylphenyl)acetate |

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. For this compound, this can be achieved through various pathways that leverage either the electrophilicity of the carbonyl group or the reactivity of the α-position.

Intermolecular Annulation Reactions with Alkynes

Transition metal-catalyzed annulation reactions represent a powerful strategy for the rapid assembly of cyclic and polycyclic structures. Rhodium(III)-catalyzed reactions, in particular, have been effectively used for the annulation of arenes with alkynes through C–H activation. rsc.org In the case of this compound, the aryl ketone moiety can serve as an intrinsic directing group, facilitating the activation of the ortho C–H bond on the phenyl ring.

The general mechanism for such a transformation begins with the coordination of the ketone's oxygen atom to the Rh(III) catalyst. mdpi.com This is followed by the activation and cleavage of a proximate ortho C–H bond, forming a five-membered rhodacycle intermediate. mdpi.com This intermediate then coordinates with an alkyne, which subsequently undergoes migratory insertion. The resulting metallacycle can then proceed through reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst. mdpi.comacs.org This methodology allows for the construction of complex fused-ring systems from relatively simple precursors. nih.gov The use of weak chelation assistance from functional groups like ketones has expanded the versatility and scope of these annulation reactions. rsc.org

Grignard Additions and Aryne Transformations

The carbonyl group of this compound is a prime site for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). The reaction proceeds via the nucleophilic addition of the carbanionic component of the Grignard reagent to the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial formation of a Lewis acid-base complex between the magnesium halide and the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequent attack by the nucleophile forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com Acidic workup then protonates the alkoxide to yield a tertiary alcohol. libretexts.orgyoutube.com This reaction is a fundamental and highly effective method for creating new C-C bonds and introducing molecular complexity. libretexts.org

While Grignard reagents add directly to the carbonyl, the enolate of the α-chloroketone can participate in other transformations, such as reactions with arynes. An enolate can be generated from this compound by treatment with a strong, non-nucleophilic base. masterorganicchemistry.com This enolate can then act as a nucleophile, attacking a highly reactive benzyne (B1209423) intermediate generated in situ. This would result in the formation of a new C-C bond at the α-position of the original ketone, leading to an α-arylated product. Such reactions are a powerful tool for forging connections between carbonyl compounds and aromatic rings.

Stereoselective Additions to α-Chloroketones

When a nucleophile adds to the carbonyl group of an α-chloroketone that is chiral at the α-carbon, the formation of diastereomeric products is possible. The stereochemical outcome of such additions can often be predicted using established stereochemical models, such as the Felkin-Anh model. bham.ac.uklibretexts.org This model analyzes the steric and electronic interactions in the transition state to predict the favored direction of nucleophilic attack. youtube.com

According to the Felkin-Anh model, the largest group on the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric hindrance. bham.ac.ukyoutube.com The nucleophile then preferentially attacks the carbonyl carbon from the less hindered face, typically opposite the largest substituent and following the Bürgi-Dunitz trajectory. youtube.com For α-chloroketones, the electron-withdrawing chlorine atom exerts a significant stereoelectronic effect. In the polar Felkin-Anh model, the electronegative substituent is positioned anti-periplanar to the incoming nucleophile to lower the energy of the transition state, effectively behaving as the "large" group and directing the nucleophile to the opposite face. bham.ac.ukox.ac.uk

Table 1: Examples of Stereoselective Additions to α-Substituted Carbonyls

| Substrate Type | Nucleophile | Model | Predicted Outcome | Reference |

| α-Chloro Ketone | Hydride | Polar Felkin-Anh | Major diastereomer formed via attack opposite the chlorine atom. | bham.ac.uk |

| α-Alkoxy Ketone | Organometallic | Felkin-Anh | 1,2-syn diol product (non-chelating conditions). | bham.ac.uk |

| α-Alkoxy Ketone | Organometallic (chelating metal) | Cram Chelation | 1,2-anti diol product (chelating conditions). | bham.ac.ukyoutube.com |

| α-Amino Aldehyde | Silyl Enol Ether | Felkin-Anh | anti-amino alcohol product. | diva-portal.org |

Radical-Based Reaction Pathways

Radical chemistry offers a complementary approach to traditional ionic reactions for functionalizing molecules like this compound. These pathways often proceed under mild conditions and can enable transformations that are challenging to achieve through other means.

Photoredox Catalysis in α-Chloroketone Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions. beilstein-journals.orgnih.gov In the context of this compound, this technology can be used to generate a key α-acyl radical intermediate. The process is initiated by the absorption of visible light by a photocatalyst (e.g., an iridium or ruthenium complex), which promotes it to an excited state. organic-chemistry.org This excited-state photocatalyst can then engage in a single-electron transfer (SET) with the α-chloroketone.

The reduction of the C-Cl bond leads to its fragmentation, releasing a chloride ion and forming the desired α-acyl radical. nih.gov This highly reactive intermediate can then participate in a variety of synthetic transformations, including conjugate additions to olefins or cross-coupling reactions with aryl halides (often in dual catalysis with nickel). organic-chemistry.orgnih.govresearchgate.net This strategy provides a versatile platform for forging new C-C bonds at the α-position of the ketone. organic-chemistry.orgresearchgate.net

Table 2: Acyl Radical Generation and Reactions via Photoredox Catalysis

| Acyl Radical Precursor | Reaction Type | Key Features | Reference(s) |

| α-Keto Acids | Decarboxylative Arylation | Dual catalysis with Nickel; couples with aryl halides. | nih.govresearchgate.net |

| α-Keto Acids | Michael Addition | Radical adds to α,β-unsaturated esters, ketones, etc. | nih.gov |

| Aliphatic Carboxylic Acids | Deoxygenative Hydroacylation | Requires an activating agent (e.g., phosphine); adds to styrenes. | beilstein-journals.org |

| α-Chloroketones | α-Arylation | SET reduction of C-Cl bond; couples with aryl halides via metallaphotoredox catalysis. | [General principle] |

C-H Bond Functionalization Strategies

C-H functionalization is a frontier in organic synthesis that aims to convert ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, offering significant advantages in step economy. For a molecule like this compound, C-H functionalization strategies could target the aromatic or the cyclohexyl C-H bonds.

One approach is directed C-H functionalization , where a functional group on the substrate directs a metal catalyst to a specific C-H bond, often in an ortho position. researchgate.netnih.gov The ketone oxygen in this compound could act as a directing group to functionalize the ortho-positions of the phenyl ring.

Alternatively, undirected radical-based methods can be employed. These reactions often rely on radical intermediates that can abstract hydrogen atoms from C-H bonds. For instance, a radical generated elsewhere in the reaction could abstract a hydrogen from the cyclohexyl ring, creating a new radical center that can then be trapped by another reagent. The selectivity in such reactions is often governed by the strength of the C-H bond, with weaker bonds (e.g., at tertiary carbons) reacting preferentially. nsf.gov The development of catalysts that can selectively functionalize specific unactivated C-H bonds is an area of active research. nsf.govmdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. Although specific experimental NMR data for 2-Chloro-1-(4-cyclohexylphenyl)ethanone are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, chloromethyl, and cyclohexyl protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets, a characteristic pattern for such substitution. The protons of the chloromethyl group, being adjacent to an electron-withdrawing carbonyl group and a chlorine atom, are predicted to be significantly deshielded, appearing as a singlet in the downfield region. The cyclohexyl protons would present as a series of complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon appearing at the lowest field. The aromatic carbons would show four distinct signals due to the para-substitution pattern. The chloromethyl carbon is expected in the mid-field region, while the carbons of the cyclohexyl ring would be observed in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound

Please note: The following data are predicted values and should be considered as estimations pending experimental verification.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195-205 |

| Aromatic CH (ortho to C=O) | ~7.8-8.0 (d) | ~128-130 |

| Aromatic CH (meta to C=O) | ~7.3-7.5 (d) | ~129-131 |

| Aromatic C (ipso to C=O) | - | ~135-140 |

| Aromatic C (ipso to cyclohexyl) | - | ~150-155 |

| Chloromethyl (CH₂Cl) | ~4.5-4.8 (s) | ~45-50 |

| Cyclohexyl CH | ~2.5-2.7 (m) | ~44-48 |

| Cyclohexyl CH₂ | ~1.2-1.9 (m) | ~25-35 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. In the absence of an experimental mass spectrum for this compound, its expected mass-to-charge ratio (m/z) and fragmentation pathways can be postulated.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak would be anticipated. Common fragmentation pathways would likely involve the loss of the chlorine atom, the chloromethyl group, and fragmentation of the cyclohexyl ring.

Predicted Mass Spectrometry Fragmentation for this compound

Please note: The following data are predicted values and should be considered as estimations pending experimental verification.

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 236/238 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 201 | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | 187 | Loss of a chloromethyl radical |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl group, aromatic ring, and the carbon-chlorine bond.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The aromatic C-H and C=C stretching vibrations would also be observable, as would the aliphatic C-H stretching and bending vibrations of the cyclohexyl and chloromethyl groups. A band corresponding to the C-Cl stretch is also expected, though it may be weaker and in the fingerprint region.

Predicted Infrared Absorption Frequencies for this compound

Please note: The following data are predicted values and should be considered as estimations pending experimental verification.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium-Strong |

| C=O (Ketone) | 1700-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| C-Cl (Alkyl Halide) | 800-600 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure of this compound has been reported, insights into its likely solid-state conformation and packing can be drawn from the crystal structures of related compounds.

In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces. The polar carbonyl group and the carbon-chlorine bond can participate in dipole-dipole interactions. Weak C-H···O and C-H···Cl hydrogen bonds may also contribute to the stability of the crystal lattice. The packing of the molecules will aim to maximize these favorable interactions while minimizing steric repulsion.

Computational and Theoretical Investigations of α Chloroketone Chemistry

Quantum Mechanical and Molecular Mechanical (QM/MM) Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for studying large molecular systems. nih.govresearchgate.net In this framework, the chemically reactive part of the molecule is treated with a high-accuracy quantum mechanical (QM) method, while the remainder of the system is described using a more computationally efficient molecular mechanics (MM) force field. nih.govresearchgate.net

For 2-Chloro-1-(4-cyclohexylphenyl)ethanone, a QM/MM study would typically define the α-chloro-ethanone fragment (-C(=O)CH2Cl) as the QM region. This is the site of most chemical reactions involving this class of compounds. The para-substituted cyclohexylphenyl group would be treated at the MM level. This partitioning allows for an accurate description of electronic effects within the reactive center—such as bond breaking and formation—while still accounting for the steric and electrostatic influence of the bulky cyclohexylphenyl substituent in a computationally feasible manner. Such studies are invaluable for modeling the compound's behavior in complex environments, like in a solvent or within an enzyme active site.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties. It offers a good balance between accuracy and computational cost, making it a standard tool for investigating organic molecules. For a molecule like this compound, DFT can provide deep insights into its reactivity and the mechanisms of its transformations.

DFT is particularly adept at mapping out the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction mechanism can be constructed. For this compound, DFT could be used to investigate its reaction with a nucleophile. The calculations would identify the transition state structure for the nucleophilic attack on either the carbonyl carbon or the α-carbon. The geometry and energy of this transition state are critical for understanding the reaction's feasibility and kinetics.

From the transition state analysis, a complete energetic profile, or reaction coordinate diagram, can be generated. This profile plots the energy of the system as it progresses from reactants to products. The height of the energy barrier on this profile, known as the activation energy, determines the rate of the reaction. DFT calculations would provide the relative energies of all species involved in the transformation of this compound, allowing for a quantitative understanding of the reaction's thermodynamics and kinetics.

Conformational Analysis and Steric Hindrance Assessments

The three-dimensional shape of a molecule is fundamental to its reactivity. This compound has several rotatable bonds, leading to multiple possible conformations. The cyclohexyl group, in particular, can adopt different chair and boat conformations, and its orientation relative to the phenyl ring can vary.

Computational methods can be used to perform a systematic conformational analysis. This involves calculating the relative energies of different spatial arrangements of the atoms to identify the most stable, low-energy conformers. Such studies reveal how the bulky cyclohexyl group may sterically hinder the approach of a reactant to the reactive chloroethanone portion of the molecule. For instance, the analysis could determine the preferred torsion angle between the plane of the carbonyl group and the phenyl ring, which influences the accessibility of the reactive sites.

Electronic Structure Calculations

The distribution of electrons within a molecule governs its chemical properties. Electronic structure calculations, often performed using DFT, provide a wealth of information about bonding, charge distribution, and molecular orbitals.

For this compound, these calculations would reveal the partial charges on each atom. It is expected that the carbonyl carbon would carry a significant positive charge and the α-carbon attached to the chlorine would also be electrophilic. A molecular electrostatic potential (MEP) map could be generated to visualize the electron-rich and electron-poor regions of the molecule, highlighting the sites most susceptible to nucleophilic or electrophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's reactivity in cycloaddition or other orbital-controlled reactions.

Prediction of Reactivity and Selectivity

By combining the insights from the methods described above, a comprehensive prediction of the reactivity and selectivity of this compound can be achieved.

Reactivity: The activation energies calculated from DFT can predict how fast the molecule will react under certain conditions. The analysis of its electronic structure (e.g., LUMO energy) can indicate its susceptibility to nucleophilic attack.

Selectivity: In reactions where multiple products are possible, computational methods can predict which product is more likely to form. For example, in a reaction with an ambident nucleophile, DFT calculations can determine the transition state energies for attack at different sites, thereby predicting the regioselectivity. Steric assessments from conformational analysis can explain why a reaction might favor attack from a less hindered direction, influencing stereoselectivity. Conceptual DFT provides reactivity indices that can further quantify and predict the most probable reaction pathways.

Below is a hypothetical data table illustrating the kind of information that DFT calculations could provide for the most stable conformer of this compound.

| Computational Property | Predicted Value | Significance |

| Dipole Moment | ~3.1 D | Indicates the molecule is polar, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.2 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons; a low value suggests high electrophilicity. |

| Mulliken Charge on C=O Carbon | ~ +0.45 e | Confirms the electrophilic nature of the carbonyl carbon, a likely site for nucleophilic attack. |

| Mulliken Charge on α-Carbon | ~ +0.10 e | Indicates the electrophilicity of the carbon bearing the chlorine atom. |

Synthetic Utility in Complex Molecular Architectures

Role as Key Building Blocks in Organic Synthesis

The chemical structure of 2-Chloro-1-(4-cyclohexylphenyl)ethanone, featuring a reactive α-chloro ketone moiety, positions it as a highly versatile building block in organic synthesis. α-Haloketones, in general, are well-established as valuable synthons for the preparation of a wide array of compound classes owing to their high reactivity and the ability to undergo selective transformations with a variety of reagents. nih.gov The electrophilic nature of the carbon atom bearing the chlorine, and the adjacent carbonyl group, allows for a range of nucleophilic substitution and condensation reactions.

Chlorinated acetophenones, a class to which this compound belongs, are extensively utilized as intermediates in the manufacturing of active pharmaceutical ingredients (APIs). nih.gov The presence of the cyclohexylphenyl group in this particular molecule offers a lipophilic scaffold, a common feature in many biologically active compounds, thereby making it an attractive starting material for medicinal chemistry programs. Its utility is demonstrated in its application as a precursor for more complex molecules through reactions that modify or build upon its core structure.

Precursors for Diverse Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The α-chloro ketone functionality can react with a range of dinucleophilic reagents to construct different ring systems.

One of the most prominent applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. While specific examples with this compound are not extensively documented in readily available literature, the general reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring. This reaction is a cornerstone in the synthesis of many thiazole-containing pharmaceuticals.

Similarly, this compound can serve as a precursor for other heterocycles:

Imidazoles: Reaction with amidines can lead to the formation of substituted imidazoles.

Oxazoles: Condensation with amides can provide access to oxazole (B20620) derivatives.

Pyrimidines: Although a multi-step process, intermediates derived from this compound can be used in the construction of pyrimidine (B1678525) rings, which are core structures in many bioactive molecules. nih.gov

1,2,4-Triazoles: The reaction of α-haloketones with hydrazides or related compounds can be a pathway to substituted 1,2,4-triazoles, a scaffold found in numerous antifungal and other therapeutic agents. researchgate.net

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound based on the known reactivity of α-haloketones.

| Heterocyclic System | Potential Reagents |

| Thiazoles | Thioamides |

| Imidazoles | Amidines |

| Oxazoles | Amides |

| Pyrimidines | Guanidines, Ureas (via intermediates) |

| 1,2,4-Triazoles | Hydrazides, Thiosemicarbazides |

Intermediates in the Synthesis of Chiral Compounds

The prochiral carbonyl group in this compound makes it a suitable substrate for asymmetric transformations to produce chiral molecules. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

A primary method for introducing chirality from this intermediate is through the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved using various chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands. The resulting chiral chlorohydrin is a valuable intermediate that can be further elaborated into a variety of chiral drugs and biologically active molecules. For instance, optically active 2-halo-1-arylethanols are crucial intermediates in the synthesis of several pharmaceuticals.

Another strategy to obtain chiral compounds from this compound is through kinetic resolution . This process involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the enantiomers. While this approach starts with a racemic form of a derivative of the title compound, it provides a pathway to enantiomerically enriched products.

Applications in Scaffold Diversity Generation for Research

In the field of drug discovery and chemical biology, there is a constant need for libraries of structurally diverse small molecules for high-throughput screening. Diversity-oriented synthesis (DOS) aims to generate such libraries by creating molecules with a wide range of different scaffolds.

This compound, with its multiple reactive sites, is an excellent starting point for generating scaffold diversity. By systematically reacting this compound with a variety of building blocks and reaction conditions, a multitude of different molecular frameworks can be rapidly assembled. For example, by employing a "split-and-pool" combinatorial synthesis strategy, where the α-chloro ketone is reacted with a set of nucleophiles, followed by further reactions at the carbonyl group, a large library of compounds with diverse appendages and core structures can be generated.

The ability to readily access a variety of heterocyclic and acyclic structures from this single precursor makes it a valuable tool for populating chemical space and exploring new areas of biological activity. The cyclohexylphenyl moiety provides a consistent lipophilic anchor, while the variations in the rest of the molecule can be systematically altered to probe structure-activity relationships. This approach accelerates the discovery of novel hits and leads in drug discovery programs.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for α-Chloroketone Transformations

The transformation of α-chloroketones is undergoing a paradigm shift with the advent of innovative catalytic systems that offer enhanced efficiency, selectivity, and sustainability. These catalysts are pivotal in overcoming the inherent challenges associated with the reactivity of α-chloroketones and are opening doors to previously inaccessible chemical space.

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds. Chiral amines, such as proline derivatives and diphenylpyrrolidine, have been successfully employed in the enantioselective α-chlorination of aldehydes and ketones. Furthermore, bifunctional organocatalysts, like thiourea (B124793) derivatives, are being explored for their ability to activate both the electrophile and the nucleophile, enabling highly controlled transformations of α-chloroketones.

Transition-Metal Catalysis: Transition metals continue to be a cornerstone of catalytic innovation. Nickel, copper, and zinc complexes have shown significant promise in mediating cross-coupling reactions involving α-chloroketones. For instance, zinc halides have been utilized to catalyze the reaction between α-chloroketones and organotin enolates to produce γ-diketones. Gold catalysis is also being investigated for novel transformations.

Photocatalysis: The use of visible light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Metallaphotoredox catalysis, which combines a photocatalyst with a transition-metal catalyst, has been successfully applied to the α-arylation of α-chloroketones. Another promising approach involves the use of heterogeneous photocatalysts, such as copper-modified graphitic carbon nitride, for the synthesis and transformation of α-haloketones under mild conditions. nbuv.gov.ua

| Catalytic System | Catalyst Examples | Typical Transformations |

| Organocatalysis | Proline amides, Diphenylpyrrolidine, Thiourea derivatives | Asymmetric α-chlorination, Nucleophilic additions |

| Transition-Metal | Nickel complexes, Copper complexes, Zinc halides, Gold complexes | Cross-coupling reactions (e.g., α-arylation), Synthesis of γ-diketones |

| Photocatalysis | Metallaphotoredox systems, Copper-modified graphitic carbon nitride | α-Arylation, Synthesis and functionalization of α-haloketones |

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the transformations of α-chloroketones is crucial for the development of new and improved synthetic methods. Researchers are actively exploring novel reaction pathways and employing advanced analytical techniques to gain detailed mechanistic insights.

Nucleophilic Substitution: The reaction of α-chloroketones with nucleophiles is a fundamental transformation. While the SN2 mechanism is prevalent, computational studies are providing a more nuanced understanding of the factors influencing reactivity and stereoselectivity. These studies help in predicting the outcome of reactions with various nucleophiles and in designing more efficient synthetic routes.

Radical Reactions: The generation of α-keto radicals from α-chloroketones opens up a host of synthetic possibilities. These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Photocatalysis has proven to be a particularly effective method for generating these radicals under mild conditions, enabling transformations that are difficult to achieve using traditional methods.

Cycloaddition Reactions: α-Chloroketones can participate in various cycloaddition reactions to form cyclic compounds. For instance, they can react with dienes in [4+2] cycloadditions or with alkenes in [2+2] photocycloadditions. The exploration of new cycloaddition partners and catalytic systems is an active area of research, aiming to expand the scope of this powerful synthetic tool for the construction of complex molecular architectures.

Rearrangement Reactions: The Favorskii rearrangement is a well-known reaction of α-haloketones that leads to the formation of carboxylic acid derivatives. acs.orgrsc.orgresearchgate.netrsc.orgnih.gov Current research is focused on developing catalytic and asymmetric versions of this rearrangement, as well as exploring other novel rearrangement pathways to access structurally diverse molecules.

Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry into the synthetic workflow is revolutionizing how new reactions are designed and optimized. Advanced modeling techniques are providing unprecedented insights into reaction mechanisms and are enabling the prediction of reaction outcomes with increasing accuracy.

Density Functional Theory (DFT) Studies: DFT calculations are being extensively used to model the reaction pathways of α-chloroketone transformations. These studies can elucidate transition state structures, calculate activation energies, and provide a detailed understanding of the electronic factors that govern reactivity and selectivity. acs.org This knowledge is invaluable for the rational design of new catalysts and reaction conditions.

Machine Learning and Artificial Intelligence: The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. researchgate.netrsc.orgnih.gov By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the outcome of a reaction, including the yield and stereoselectivity, with a high degree of accuracy. These predictive models can significantly accelerate the discovery and optimization of new synthetic methods for α-chloroketones.

| Computational Tool | Application in α-Chloroketone Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, Calculation of activation energies, Rational catalyst design |

| Machine Learning (ML) / AI | Prediction of reaction outcomes (yield, selectivity), High-throughput screening of reaction conditions |

Integration with Flow Chemistry and Automated Synthesis

The translation of laboratory-scale syntheses to industrial production requires robust and scalable processes. Flow chemistry and automated synthesis platforms are emerging as key enabling technologies for the efficient and safe production of chemicals, including intermediates like 2-chloro-1-(4-cyclohexylphenyl)ethanone.

Continuous Flow Synthesis: Performing chemical reactions in a continuous flow system offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. rsc.orgrsc.orgnih.gov The synthesis of α-chloroketones, which can involve hazardous reagents and intermediates, is particularly well-suited for flow chemistry. acs.orgresearchgate.netzendy.io Continuous flow setups allow for the on-demand generation and immediate consumption of reactive species, minimizing the risks associated with their handling and storage.

Automated Synthesis and High-Throughput Experimentation: The use of robotic platforms for automated synthesis is transforming the process of reaction discovery and optimization. nih.govnih.gov These systems can perform a large number of experiments in parallel, systematically varying reaction parameters such as catalysts, solvents, and temperatures. This high-throughput approach, often coupled with machine learning algorithms for experimental design and data analysis, can dramatically accelerate the identification of optimal conditions for the transformation of α-chloroketones. nih.gov

Expansion of Synthetic Utility to Underexplored Chemical Space

The unique reactivity of α-chloroketones makes them valuable building blocks for the synthesis of a wide range of complex molecules. Future research will focus on expanding their synthetic utility to access novel and underexplored areas of chemical space.

Synthesis of Heterocyclic Compounds: α-Chloroketones are key precursors for the synthesis of a diverse array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. substack.com Novel catalytic methods are enabling the construction of complex heterocyclic scaffolds from α-chloroketone starting materials with greater efficiency and control.

Natural Product Synthesis: The development of new synthetic methodologies involving α-chloroketones is providing access to complex natural products with interesting biological activities. The ability to introduce functionality at the α-position of a ketone with high stereocontrol is particularly valuable in this context.

Drug Discovery and Medicinal Chemistry: The α-chloroketone motif can be found in or used to synthesize various biologically active molecules. The development of new transformations will facilitate the creation of novel compound libraries for drug discovery programs, potentially leading to the identification of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(4-cyclohexylphenyl)ethanone in academic research?

The synthesis typically involves Friedel-Crafts acylation or alkylation reactions . For example:

- Acylation : Reacting 4-cyclohexylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Biphasic Alkylation : Using a mixture of dichloromethane (DCM) and aqueous NaOH to minimize side reactions. Reaction temperatures are often maintained at 0–60°C to control exothermicity and improve yield .

- Purification : Column chromatography or recrystallization from acetone/water mixtures is employed to achieve >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray Crystallography : For precise determination of molecular geometry and packing (using software like SHELXL for refinement) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., carbonyl resonance at ~200 ppm in ¹³C NMR).

- HPLC Analysis : To assess purity (>97%) and monitor reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H]⁺ at m/z 253.09) .

Q. What role does this compound play in the synthesis of heterocyclic compounds?

The chloro and ketone groups enable:

- Nucleophilic Substitution : Reacting with amines or thiols to form pyrroles, pyridines, or thiophenes.

- Cyclocondensation : Formation of fused heterocycles (e.g., benzodiazepines) via reactions with hydrazines or urea derivatives .

- Example: Alkylation of piperazine derivatives yields bioactive molecules with anticonvulsant or antimicrobial activity .

Advanced Research Questions

Q. How do reaction conditions such as solvent choice and temperature influence the yield and purity of this compound in alkylation reactions?

| Condition | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM/acetone | Biphasic systems reduce hydrolysis of chloroacetone intermediates . |

| Temperature | 0–60°C | Lower temps (0°C) minimize side products; higher temps (60°C) accelerate alkylation . |

| Catalyst | KI/K₂CO₃ | Enhances reaction rate via phase-transfer catalysis . |

| pH | 7.0–7.6 | Critical for enzymatic reductions (e.g., Acinetobacter sp. for stereoselectivity) . |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

- DFT Calculations : Compare predicted reaction pathways (e.g., Mulliken charges on Cl/C=O groups) with experimental outcomes. Adjust solvent models (PCM for polar solvents) to improve accuracy.

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to validate mechanistic hypotheses (e.g., SN2 vs radical pathways).

- Crystallographic Validation : Use X-ray data to confirm steric effects from the cyclohexyl group, which may impede nucleophilic attack .

Q. How can enzymatic methods be optimized for the stereoselective reduction of this compound derivatives?

- Microbial Strains : Use Acinetobacter sp. for high enantiomeric excess (>99.9% ee).

- Buffer Optimization : Maintain pH 7.6 and ionic strength 0.05–0.2 M for maximal activity .

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance reductase affinity.

- Process Monitoring : Real-time HPLC tracking ensures kinetic control over undesired byproducts .

Data Contradiction Analysis

- Discrepancy in Reaction Yields : Variations in alkylation yields (44–78%) may arise from residual moisture or impurities in the cyclohexylphenyl precursor. Use Karl Fischer titration to verify anhydrous conditions .

- Crystallographic vs Spectroscopic Data : If NMR suggests planar geometry but X-ray shows distortion, consider dynamic effects (e.g., ring puckering in cyclohexyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.